Home > Products > Screening Compounds P69551 > 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide - 361194-22-1

4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Catalog Number: EVT-4058880
CAS Number: 361194-22-1
Molecular Formula: C23H22BrN3O2
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a 1,4-dihydropyridine derivative. The study highlights the conformational preferences of the 1,4-DHP and cyclohexanone rings in this compound, which were found to be similar to those observed in other related structures. []

Relevance: This compound shares the core 1,4-dihydropyridine and cyclohexanone ring system with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The differences lie in the substituents at the 2 and 7 positions of the hexahydroquinoline ring and the presence of a nitro group instead of a bromine on the phenyl ring. []

Compound Description: This 1,4-dihydropyridine compound was investigated alongside methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate for its conformational properties. The study found that both compounds exhibit similar conformations in their 1,4-DHP and cyclohexanone rings. []

Relevance: Similar to the previous compound, this compound shares the core ring structure with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, but differs in the substituents on the phenyl ring, the 2 and 7 positions of the hexahydroquinoline ring, and the presence of an acetyl group instead of a carboxamide group at the 3 position. []

Compound Description: This compound is another 1,4-dihydropyridine derivative. The provided abstract focuses solely on its crystal structure determined using X-ray diffraction. []

Relevance: This compound is structurally similar to 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with variations in the substituents on the phenyl ring (nitro instead of bromo) and the 2 position of the hexahydroquinoline ring. []

Compound Description: This compound belongs to the 1,4-dihydropyridine class of compounds. The research focuses on its molecular structure, highlighting the conformation of its dihydropyridine and cyclohexenone rings. []

Relevance: This compound shares the core ring structure with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The primary structural differences are the presence of three methoxy groups on the phenyl ring, an ethyl ester instead of a 4-methyl-2-pyridinyl carboxamide group at the 3 position, and the lack of a bromine substituent on the phenyl ring. []

Compound Description: This compound is a 1,4-dihydropyridine derivative. The abstract only provides details about its redetermined crystal structure using X-ray diffraction. []

Relevance: Similar to the target compound, this structure features a halogen-substituted phenyl ring attached to the core hexahydroquinoline system. The differences lie in the halogen atom (chlorine instead of bromine), the substituents at the 2 and 7 positions of the hexahydroquinoline ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group. []

Compound Description: This compound is a 1,4-dihydropyridine derivative. The abstract provides information about its crystal structure as determined by X-ray diffraction. []

Relevance: This compound bears structural resemblance to 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, differing in the substituents on the phenyl ring (isopropyl instead of bromo) and the 2 position of the hexahydroquinoline ring, as well as the absence of the 4-methyl-2-pyridinyl carboxamide group. []

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative. The provided abstract solely focuses on its crystal structure obtained through X-ray diffraction analysis. []

Relevance: This compound is structurally similar to 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with variations in the substituent on the phenyl ring (cyano instead of bromo) and at the 2 position of the hexahydroquinoline ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group. []

4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

Compound Description: This compound is another 1,4-dihydropyridine derivative with a focus on its crystal structure determined by X-ray diffraction. []

Relevance: This compound shares the core ring structure with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with the main differences being the substituents on the phenyl ring (hydroxy and methoxy instead of bromo) and at the 2 position of the hexahydroquinoline ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group. []

Compound Description: This compound is a 1,4-dihydropyridine derivative. The study highlights its metabolism-regulating activity and describes its crystal structure, emphasizing the conformation of its 1,4-dihydropyridine and cyclohexenone rings. []

Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound, a 1,4-dihydropyridine derivative, was investigated for its potential calcium modulatory properties. The study discusses its crystal structure and highlights the conformation of its 1,4-dihydropyridine and cyclohexenone rings, as well as the orientation of its substituents. []

Compound Description: This 1,4-dihydropyridine derivative's crystal structure was determined using X-ray diffraction, as detailed in the abstract. []

Relevance: This compound is structurally very similar to 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with the only difference being the position of the bromine on the phenyl ring and the substituents at the 2 position of the hexahydroquinoline ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group. []

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound is another 1,4-dihydropyridine derivative, and the research highlights its conformational properties. The study also investigates the crystal structure, emphasizing intermolecular interactions. []

Relevance: This compound shares the core ring system with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. It differs by having a methoxy group instead of a bromine on the phenyl ring and lacking the 4-methyl-2-pyridinyl carboxamide group at the 3-position. []

Compound Description: This compound is a 1,4-dihydropyridine derivative with a focus on its crystal structure determined through X-ray diffraction. []

Relevance: This compound exhibits structural similarities to 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The main differences are the presence of a nitro and a hydroxy group instead of a bromine on the phenyl ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group at the 3-position. []

Compound Description: This compound is a 1,4-dihydropyridine derivative synthesized using an ionic liquid medium. The study focuses on its crystal structure, revealing the conformations of the heterocyclic and cyclohexene rings, as well as intermolecular hydrogen bonding patterns. []

Relevance: This compound shares a similar core structure with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with the main difference being a chlorine atom instead of bromine at the 3-position of the phenyl ring and the substituents at the 2 and 7 positions of the hexahydroquinoline ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group. []

Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This 1,4-dihydropyridine compound was studied for its potential calcium modulatory properties. The research focuses on its crystal structure, highlighting the conformation of its dihydropyridine and quinoline rings and intermolecular hydrogen bonding patterns. []

Relevance: This compound shares the core 1,4-dihydropyridine and cyclohexanone ring system with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The differences are the halogen atom (fluorine instead of bromine), the position of the halogen on the phenyl ring, the substituents at the 2 and 6 positions of the hexahydroquinoline ring, and the presence of an ethyl ester instead of a 4-methyl-2-pyridinyl carboxamide group at the 3-position. []

Methyl-2,7,7-trimetil-4-fenil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato

Compound Description: This 1,4-dihydropyridine derivative's crystal and molecular structure was determined using X-ray diffraction. []

Relevance: This compound shares the core 1,4-dihydropyridine and cyclohexanone ring system with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The key difference lies in the absence of the bromine substituent on the phenyl ring and the 4-methyl-2-pyridinyl carboxamide group at the 3-position. []

Compound Description: This 1,4-dihydropyridine derivative's synthesis was conducted using a benzyltriethylammonium chloride catalyst in an aqueous medium. The study delves into the crystal structure, revealing the conformations of the heterocyclic and six-membered rings, alongside intermolecular hydrogen bonding. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound, a 1,4-dihydropyridine derivative, was studied for its crystal structure, with a particular focus on the conformational flexibility of the 5-bromo-1H-indole ring with respect to the hexahydroquinoline system. []

Compound Description: The study focuses on the crystal structure of this 1,4-dihydropyridine derivative as determined by X-ray diffraction. []

Relevance: This compound shares a similar core structure with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The main differences are the presence of a bromothiophene ring instead of a bromophenyl ring at the 4-position and different substituents at the 2 position of the hexahydroquinoline ring, and the absence of the 4-methyl-2-pyridinyl carboxamide group. []

Compound Description: The research examines the crystal structure of this 1,4-dihydropyridine derivative, highlighting the conformations of the cyclohexene and 1,4-dihydropyridine rings. Additionally, it delves into intermolecular hydrogen bonding patterns within the crystal structure. []

4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Compound Description: This compound is identified as a selective and moderately potent positive allosteric modulator (PAM) of the free fatty acid 3 receptor (FFA3). The research explores the complex pharmacology of this compound and its analogs, highlighting their potential as tools for studying FFA3 function. []

Relevance: This compound shares the core hexahydroquinoline scaffold with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. It differs by having a furan ring instead of a bromophenyl ring at the 4-position and an o-tolyl carboxamide group instead of a 4-methyl-2-pyridinyl carboxamide group at the 3-position. []

Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Compound Description: This compound belongs to the 1,4-dihydropyridine class and was investigated for its potential calcium-channel antagonist activity. The research describes its crystal structure, emphasizing the conformation of its dihydropyridine and oxocyclopentene rings and intermolecular hydrogen bonding interactions. []

Relevance: This compound, despite having a cyclopenta[b]pyridine core instead of a hexahydroquinoline core, shares structural similarities with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including the presence of a halogen-substituted phenyl ring and a carboxylate group at a similar position. []

3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound belongs to the 1,4-dihydropyridines and was studied for its potential calcium modulatory properties. The research focuses on its crystal structure, highlighting the conformation of its 1,4-dihydropyridine and oxocyclohexene rings, intermolecular hydrogen bonding interactions, and π-π interactions. []

Relevance: This compound shares the core 1,4-dihydropyridine and cyclohexanone ring system with 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The differences are the presence of a fluorine atom and a trifluoromethyl group instead of a bromine on the phenyl ring, different substituents at the 2 and 6 positions of the hexahydroquinoline ring, and the presence of a 3-pyridylmethyl ester instead of a 4-methyl-2-pyridinyl carboxamide group at the 3-position. []

Properties

CAS Number

361194-22-1

Product Name

4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

IUPAC Name

4-(3-bromophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Molecular Formula

C23H22BrN3O2

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C23H22BrN3O2/c1-13-9-10-25-19(11-13)27-23(29)20-14(2)26-17-7-4-8-18(28)22(17)21(20)15-5-3-6-16(24)12-15/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29)

InChI Key

LBTJBSYPHMOKDG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CCC3)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.